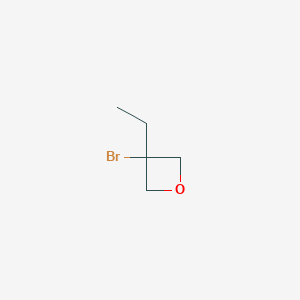

3-Bromo-3-ethyloxetane

Description

3-Bromo-3-ethyloxetane is a halogenated oxetane derivative featuring a bromine atom and an ethyl group substituted at the 3-position of the four-membered oxetane ring.

- Molecular Formula: C₅H₉BrO

- Molecular Weight: ~165.03 g/mol (based on analogues like 3-(bromomethyl)-3-methyloxetane ).

- Structure: The ethyl group (C₂H₅) and bromine atom occupy adjacent positions on the same carbon atom of the oxetane ring, influencing steric and electronic properties.

- Synthesis: Likely synthesized via cyclization or nucleophilic substitution reactions, similar to methods used for 3-[(bromoalkoxy)methyl]-3-methyloxetanes .

Properties

Molecular Formula |

C5H9BrO |

|---|---|

Molecular Weight |

165.03 g/mol |

IUPAC Name |

3-bromo-3-ethyloxetane |

InChI |

InChI=1S/C5H9BrO/c1-2-5(6)3-7-4-5/h2-4H2,1H3 |

InChI Key |

MPMMEQSSTQITPU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(COC1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Bromination of 3-ethyloxetane: One common method to prepare 3-Bromo-3-ethyloxetane involves the bromination of 3-ethyloxetane using bromine or a bromine-containing reagent under controlled conditions. The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of 3-Bromo-3-ethyloxetane may involve continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 3-Bromo-3-ethyloxetane can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups. These reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxetane derivatives with functional groups such as hydroxyl or carbonyl groups.

Reduction Reactions: Reduction of 3-Bromo-3-ethyloxetane can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of 3-ethyloxetane.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, dimethyl sulfoxide, acetonitrile.

Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.

Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran.

Major Products Formed:

Substitution: 3-Hydroxy-3-ethyloxetane, 3-alkoxy-3-ethyloxetane.

Oxidation: 3-Hydroxy-3-ethyloxetane, 3-oxo-3-ethyloxetane.

Reduction: 3-Ethyloxetane.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: 3-Bromo-3-ethyloxetane is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Polymer Chemistry: The compound is utilized in the development of novel polymers with unique properties, such as enhanced thermal stability and mechanical strength.

Biology and Medicine:

Drug Development: Researchers explore the potential of 3-Bromo-3-ethyloxetane derivatives in drug discovery, particularly for their antimicrobial and anticancer properties.

Biochemical Studies: The compound serves as a probe in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Industry:

Material Science: 3-Bromo-3-ethyloxetane is employed in the production of advanced materials, including coatings, adhesives, and resins, due to its reactivity and ability to form stable bonds.

Mechanism of Action

Molecular Targets and Pathways:

Enzyme Inhibition: 3-Bromo-3-ethyloxetane and its derivatives can act as enzyme inhibitors by binding to the active sites of specific enzymes, thereby blocking their activity.

Signal Transduction: The compound may interfere with cellular signal transduction pathways, affecting processes such as cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural and Physical Properties

Key Observations :

Spectroscopic and Thermal Data

- 3-Ethyl-3-hydroxymethyloxetane : NMR data (δ 1.60 ppm for –CH₂–) confirms structural integrity .

- 3-Nitratomethyl-3-ethyloxetane Homopolymer : Glass transition temperature (Tg) = –25°C; decomposition enthalpy = +1,212 J·g⁻¹ .

- Halogenated Methyl Oxetanes : Ionization energy = 9.68 eV (photoelectron spectroscopy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.